molecular formula C14H16N2O2S2 B11068577 (7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11068577
M. Wt: 308.4 g/mol
InChI Key: ILESYISZDVEFBQ-AMGKYWFPSA-N
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Description

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methyl group, and a thioxotetrahydroimidazothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thioxotetrahydroimidazothiazolone core, followed by the introduction of the ethoxyphenyl and methyl groups. Common reagents used in these reactions include ethyl iodide, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the ethoxyphenyl moiety.

Scientific Research Applications

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used to investigate biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with molecular targets through its functional groups. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxyphenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (7aR)-3-(4-methoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
  • (7aR)-3-(4-ethoxyphenyl)-6-ethyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Uniqueness

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methyl groups, along with the thioxotetrahydroimidazothiazolone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C14H16N2O2S2/c1-3-18-10-6-4-9(5-7-10)13-16-11(8-20-13)12(17)15(2)14(16)19/h4-7,11,13H,3,8H2,1-2H3/t11-,13?/m0/s1

InChI Key

ILESYISZDVEFBQ-AMGKYWFPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C

Origin of Product

United States

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